molecular formula C20H32IN5 B12789577 2-(2,2-Bis((2-(dimethylamino)ethyl)amino)vinyl)-1-methylquinolinium iodide CAS No. 104664-35-9

2-(2,2-Bis((2-(dimethylamino)ethyl)amino)vinyl)-1-methylquinolinium iodide

Cat. No.: B12789577
CAS No.: 104664-35-9
M. Wt: 469.4 g/mol
InChI Key: ANPFLKYDEBRTSM-UHFFFAOYSA-N
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Description

2-(2,2-Bis((2-(dimethylamino)ethyl)amino)vinyl)-1-methylquinolinium iodide is a complex organic compound known for its unique chemical structure and properties. This compound features a quinolinium core with multiple dimethylaminoethyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Bis((2-(dimethylamino)ethyl)amino)vinyl)-1-methylquinolinium iodide typically involves multi-step organic reactions. One common method includes the alkylation of quinoline derivatives with dimethylaminoethyl halides under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Bis((2-(dimethylamino)ethyl)amino)vinyl)-1-methylquinolinium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylaminoethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate, various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium oxides, while reduction can produce reduced quinolinium derivatives.

Scientific Research Applications

2-(2,2-Bis((2-(dimethylamino)ethyl)amino)vinyl)-1-methylquinolinium iodide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 2-(2,2-Bis((2-(dimethylamino)ethyl)amino)vinyl)-1-methylquinolinium iodide involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s dimethylaminoethyl groups facilitate binding to specific sites, leading to various biochemical effects. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethyl methacrylate
  • 2-(Dimethylamino)ethyl ether
  • N,N-Dimethylaminoethyl chloride

Uniqueness

2-(2,2-Bis((2-(dimethylamino)ethyl)amino)vinyl)-1-methylquinolinium iodide is unique due to its quinolinium core and multiple dimethylaminoethyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

104664-35-9

Molecular Formula

C20H32IN5

Molecular Weight

469.4 g/mol

IUPAC Name

1-N,1-N'-bis[2-(dimethylamino)ethyl]-2-(1-methylquinolin-1-ium-2-yl)ethene-1,1-diamine;iodide

InChI

InChI=1S/C20H31N5.HI/c1-23(2)14-12-21-20(22-13-15-24(3)4)16-18-11-10-17-8-6-7-9-19(17)25(18)5;/h6-11,16H,12-15H2,1-5H3,(H,21,22);1H

InChI Key

ANPFLKYDEBRTSM-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C(C=CC2=CC=CC=C21)C=C(NCCN(C)C)NCCN(C)C.[I-]

Origin of Product

United States

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